molecular formula C32H62O4P B1647936 Lead palmitate CAS No. 19528-55-3

Lead palmitate

Cat. No. B1647936
CAS RN: 19528-55-3
M. Wt: 718 g/mol
InChI Key: QZWHQSRWOYUNFT-UHFFFAOYSA-L
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Description

Lead palmitate is a compound formed by lead and palmitic acid. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms . It has a 16-carbon chain and its chemical formula is CH3(CH2)14COOH . Palmitates are the salts and esters of palmitic acid .


Synthesis Analysis

The synthesis of lead palmitate involves the reaction of lead ions with palmitic acid . The key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .


Molecular Structure Analysis

The molecular structure of lead palmitate involves the linkage of the saturated fatty acid palmitate to lead ions . The local dynamics of palmitic acid and lead palmitate in a linseed oil matrix at different temperatures were measured by 2H NMR spectroscopy .


Chemical Reactions Analysis

Lead palmitate undergoes various chemical reactions. For instance, it reacts with aqueous ammonia to precipitate a white basic salt . The kinetics of soap formation in model paint films subjected to different relative humidities was monitored by 13C NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of lead palmitate are influenced by its lead and palmitic acid components. Palmitic acid, for instance, has a melting point of 62.9 °C and a boiling point of 351–352 °C . Lead, on the other hand, is a malleable, blue-gray, heavy metal .

Scientific Research Applications

Adsorption and Removal of Lead Ions

Research indicates that biochars derived from palm oil sludge show promising results in the removal of lead ions from solutions. For example, a study by Lee et al. (2017) focused on optimizing the synthesis of biochar for effective lead ion adsorption. They found that specific pyrolysis conditions, such as a nitrogen flow rate of 30mLmin-1 and a temperature of 500°C, led to efficient lead removal. This points towards the application of biochar in environmental remediation of lead contamination (Lee et al., 2017).

Study of Lead-Induced Toxicity and Remediation Approaches

Research on lead toxicity and its mitigation is another area where lead palmitate finds relevance. Studies have examined the effects of lead exposure and potential amelioration strategies. Egbeleke et al. (2020) investigated the effects of palm wine on lead-induced hepatotoxicity in Wistar rats, although they concluded that palm wine did not significantly ameliorate lead-induced liver damage (Egbeleke et al., 2020). Additionally, Jegede et al. (2015) explored the protective effects of Red Palm Oil on lead acetate-induced testicular damage in rats, demonstrating its potential in reducing lead toxicity (Jegede et al., 2015).

Lead Interaction with Biological Systems

Godwin (2001) conducted biophysical studies on the interaction between lead and proteins/peptides, providing insights into the molecular toxicology of lead. This research is crucial for understanding how lead interacts with biological systems and for designing methods to detect and treat lead poisoning (Godwin, 2001).

Environmental Impact and Food Chain Contamination

Kumar et al. (2020) reviewed the impact of lead toxicity on plants, animals, and humans, emphasizing its presence in the environment and the food chain. This comprehensive analysis underscores the environmental and health hazards posed by lead and highlights sustainable remediation approaches (Kumar et al., 2020).

Safety And Hazards

Lead is known to pose health risks. It can cause damage to the nervous system, kidneys, blood-forming organs, and reproductive system if inhaled or ingested in dangerous quantities . It’s important to observe good personal hygiene practices, such as washing hands before eating and taking a shower before leaving the worksite .

Future Directions

The study of lead palmitate and its effects on cellular processes is an emerging field. There is potential for the development of new therapeutic strategies targeting palmitoylation in immunopathologies, ranging from infectious and chronic inflammatory disorders to metabolic conditions .

properties

IUPAC Name

hexadecanoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHQSRWOYUNFT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186915
Record name Hexadecanoic acid lead(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead palmitate

CAS RN

19528-55-3, 90388-10-6, 15773-56-5
Record name Lead palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019528553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, lead(2+) salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090388106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid lead(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hexadecanoic acid, lead(2+) salt, basic
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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